2-(2-Nitroethenyl)pyrazine
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Overview
Description
2-(2-Nitroethenyl)pyrazine is a nitrogen-containing heterocyclic compound featuring a pyrazine ring substituted with a nitroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitroethenyl)pyrazine typically involves the nitration of pyrazine derivatives. One common method is the reaction of pyrazine with nitroethene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Nitroethenyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-(2-Nitroethenyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Nitroethenyl)pyrazine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or the modulation of receptor function .
Comparison with Similar Compounds
Pyrazine: A simpler nitrogen-containing heterocycle without the nitroethenyl substitution.
2-Nitropyrazine: Similar structure but lacks the ethenyl group.
Properties
Molecular Formula |
C6H5N3O2 |
---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
2-[(E)-2-nitroethenyl]pyrazine |
InChI |
InChI=1S/C6H5N3O2/c10-9(11)4-1-6-5-7-2-3-8-6/h1-5H/b4-1+ |
InChI Key |
XDDSEHLWHXOWRK-DAFODLJHSA-N |
Isomeric SMILES |
C1=CN=C(C=N1)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=CN=C(C=N1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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